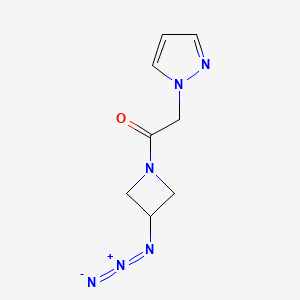
(3-Azidoazetidin-1-yl)(5-methylpyrazin-2-yl)methanone
Descripción general
Descripción
3-Azidoazetidin-1-yl)(5-methylpyrazin-2-yl)methanone (AAM) is a novel synthetic compound with potential applications in the fields of scientific research and laboratory experiments. AAM is a heterocyclic compound containing both an azide and an azetidine moiety, which makes it a unique and interesting compound for study. AAM has been studied for its potential as a synthetic intermediate in the synthesis of other compounds, as well as its potential applications in biochemistry and physiology.
Aplicaciones Científicas De Investigación
(3-Azidoazetidin-1-yl)(5-methylpyrazin-2-yl)methanone has been studied for its potential applications in scientific research. It has been used as a synthetic intermediate in the synthesis of other compounds, such as isoxazoles and pyrroles. (3-Azidoazetidin-1-yl)(5-methylpyrazin-2-yl)methanone has also been studied for its potential use in the synthesis of peptides, proteins, and other biopolymers. Additionally, (3-Azidoazetidin-1-yl)(5-methylpyrazin-2-yl)methanone has been studied as a potential drug delivery system, due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of (3-Azidoazetidin-1-yl)(5-methylpyrazin-2-yl)methanone is not fully understood. However, it is believed that the azide and azetidine moieties of (3-Azidoazetidin-1-yl)(5-methylpyrazin-2-yl)methanone interact with the active sites of proteins, which may affect the activity of the proteins. Additionally, the formation of stable complexes with various drugs may allow for the targeted delivery of the drugs to specific sites in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Azidoazetidin-1-yl)(5-methylpyrazin-2-yl)methanone are not well-understood. However, it has been reported to have antibacterial and antifungal activity. Additionally, (3-Azidoazetidin-1-yl)(5-methylpyrazin-2-yl)methanone has been studied for its potential use as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3-Azidoazetidin-1-yl)(5-methylpyrazin-2-yl)methanone in laboratory experiments include its low cost, ease of synthesis, and potential applications in drug delivery. Additionally, (3-Azidoazetidin-1-yl)(5-methylpyrazin-2-yl)methanone can be easily stored and handled in the laboratory. The main limitation of (3-Azidoazetidin-1-yl)(5-methylpyrazin-2-yl)methanone is its lack of understanding of its mechanism of action, which may limit its use in certain applications.
Direcciones Futuras
The potential future directions of research on (3-Azidoazetidin-1-yl)(5-methylpyrazin-2-yl)methanone include further investigation into its mechanism of action and biochemical and physiological effects. Additionally, further studies on its potential applications in drug delivery and its use as a synthetic intermediate in the synthesis of other compounds are needed. Additionally, further studies on its potential use as an anti-inflammatory agent and its potential use in the synthesis of peptides, proteins, and other biopolymers should be explored.
Propiedades
IUPAC Name |
(3-azidoazetidin-1-yl)-(5-methylpyrazin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c1-6-2-12-8(3-11-6)9(16)15-4-7(5-15)13-14-10/h2-3,7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHINPDMCCNQUGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















